ML328 vs. CID 697851: 33-Fold Weaker RecBCD Potency Defines a Distinct Experimental Window
ML328 inhibits RecBCD nuclease activity with an IC50 of 4.8 μM, representing a 33-fold reduction in potency compared to the alternative compound CID 697851, which inhibits RecBCD with an IC50 of 33 nM [1][2]. This substantial potency difference is critical for experimental design, as the concentration window required for target engagement differs by an order of magnitude. ML328 provides a moderate-potency tool suitable for experiments where partial inhibition or a broader dynamic range is advantageous, whereas CID 697851 operates in a low-nanomolar range that may be more susceptible to off-target effects at higher concentrations.
| Evidence Dimension | RecBCD nuclease inhibition potency |
|---|---|
| Target Compound Data | IC50 = 4.8 μM |
| Comparator Or Baseline | CID 697851: IC50 = 33 nM |
| Quantified Difference | 33-fold lower potency (4.8 μM vs. 0.033 μM) |
| Conditions | In vitro RecBCD nuclease activity assay; purified enzyme system [AID 623920] |
Why This Matters
Procurement decisions must account for the required inhibitor concentration range; ML328 is appropriate for studies requiring micromolar target engagement, whereas CID 697851 should be selected only when nanomolar potency is essential.
- [1] NIH Molecular Libraries Program. (2013). Probe Report: ML328 - Table of Probe Structure & Characteristics (RecBCD nuclease IC50). NCBI Bookshelf. [AID 623920]. View Source
- [2] MedChemExpress. (n.d.). CID 697851 Product Datasheet (RecBCD IC50 = 33 nM). View Source
